REACTION_CXSMILES
|
C(OC=C)(=[O:3])C.[CH2:7]([SiH:9]([CH2:12][CH3:13])[CH2:10][CH3:11])[CH3:8].[CH:14]([Si:16]([CH2:21][CH3:22])([CH2:19][CH3:20])[CH2:17][CH3:18])=[CH2:15]>C1(C)C=CC=CC=1>[CH2:14]([Si:16]([CH2:21][CH3:22])([CH2:19][CH3:20])[CH2:17][CH3:18])[CH3:15].[CH2:7]([Si:9]([CH2:12][CH3:13])([CH2:10][CH3:11])[OH:3])[CH3:8]
|
Name
|
di-μ-chlorobis(1,5-cyclooctadiene)diiridium(I) [IrCl(cod)]2
|
Quantity
|
0.05 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC=C
|
Name
|
|
Quantity
|
5 mmol
|
Type
|
reactant
|
Smiles
|
C(C)[SiH](CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)[Si](CC)(CC)CC
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a reactor were placed
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
WAIT
|
Details
|
a reaction was carried out at 40° C. for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
After the reaction
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)[Si](CC)(CC)CC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)[Si](O)(CC)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(OC=C)(=[O:3])C.[CH2:7]([SiH:9]([CH2:12][CH3:13])[CH2:10][CH3:11])[CH3:8].[CH:14]([Si:16]([CH2:21][CH3:22])([CH2:19][CH3:20])[CH2:17][CH3:18])=[CH2:15]>C1(C)C=CC=CC=1>[CH2:14]([Si:16]([CH2:21][CH3:22])([CH2:19][CH3:20])[CH2:17][CH3:18])[CH3:15].[CH2:7]([Si:9]([CH2:12][CH3:13])([CH2:10][CH3:11])[OH:3])[CH3:8]
|
Name
|
di-μ-chlorobis(1,5-cyclooctadiene)diiridium(I) [IrCl(cod)]2
|
Quantity
|
0.05 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC=C
|
Name
|
|
Quantity
|
5 mmol
|
Type
|
reactant
|
Smiles
|
C(C)[SiH](CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)[Si](CC)(CC)CC
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a reactor were placed
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
WAIT
|
Details
|
a reaction was carried out at 40° C. for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
After the reaction
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)[Si](CC)(CC)CC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)[Si](O)(CC)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |